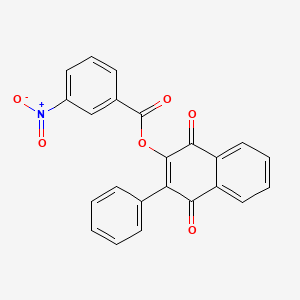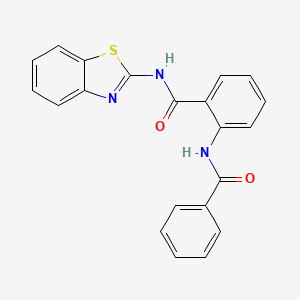![molecular formula C19H11ClN4O B11181494 2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11181494.png)
2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with chlorophenyl and phenyl substituents, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with chlorophenyl and phenyl-substituted intermediates under controlled conditions . The reaction conditions often include the use of catalysts such as dicationic molten salts based on Tropine, which facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of solvent-free conditions or green solvents like ethanol to minimize environmental impact. The catalyst can be recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. The compound inhibits CDK2 by binding to its active site, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-c]pyrimidine core and exhibits similar inhibitory effects on CDK2.
Uniqueness
2-(2-Chlorophenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of chlorophenyl and phenyl substituents, which enhance its biological activity and specificity towards CDK2 inhibition . This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H11ClN4O |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-11-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H11ClN4O/c20-15-9-5-4-8-13(15)17-22-18-14-10-16(12-6-2-1-3-7-12)25-19(14)21-11-24(18)23-17/h1-11H |
InChI Key |
MITQLPHSZXUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(4-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11181414.png)
![9-(2-chlorophenyl)-6-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11181420.png)
![N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B11181423.png)
![3-hydroxy-2-phenyl-4-(2,4,5-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11181427.png)
![Methyl 4-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B11181434.png)
![1-({[3-(5-Chloro-2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B11181440.png)
![2-[(6-Ethoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B11181445.png)
![2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B11181450.png)

![3-{[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11181480.png)
![3-(2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B11181483.png)



